molecular formula C13H17N3 B15048270 1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine

1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine

Cat. No.: B15048270
M. Wt: 215.29 g/mol
InChI Key: DRWQLMBDEKBPOK-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methyl groups and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions:

    Attachment of the phenylethylamine moiety: This step involves the reaction of the substituted pyrazole with phenylethylamine, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the amine.

Scientific Research Applications

1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-5-amine: A closely related compound with a similar structure but different substitution pattern.

    1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-ol: Another related compound with a hydroxyl group instead of an amine.

Uniqueness

1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenylethylamine moiety makes it a versatile compound for various research applications.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine

InChI

InChI=1S/C13H17N3/c1-11-10-16(2)15-13(11)14-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)

InChI Key

DRWQLMBDEKBPOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCCC2=CC=CC=C2)C

Origin of Product

United States

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